molecular formula C8H6Cl2N2O2 B14016324 n-(2,6-Dichlorophenyl)-n-nitrosoacetamide CAS No. 10557-69-4

n-(2,6-Dichlorophenyl)-n-nitrosoacetamide

Cat. No.: B14016324
CAS No.: 10557-69-4
M. Wt: 233.05 g/mol
InChI Key: BQTHRSKVMIPKDE-UHFFFAOYSA-N
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Description

It is characterized by the presence of a nitroso group attached to an acetamide moiety, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-N-nitrosoacetamide typically involves the reaction of 2,6-dichloroaniline with nitrosyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2,6-Dichloroaniline

    Reagent: Nitrosyl chloride (NOCl)

    Solvent: Anhydrous ether or chloroform

    Reaction Conditions: Low temperature (0-5°C) to prevent side reactions

The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently reacts with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2,6-Dichlorophenyl)-N-nitroacetamide.

    Reduction: Formation of N-(2,6-Dichlorophenyl)-N-aminoacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-N-nitrosoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-N-mesityl formamidine
  • N-(2,6-Dichlorophenyl)-2-indolinone
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N-(2,6-Dichlorophenyl)-N-nitrosoacetamide is unique due to the presence of both nitroso and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

10557-69-4

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-nitrosoacetamide

InChI

InChI=1S/C8H6Cl2N2O2/c1-5(13)12(11-14)8-6(9)3-2-4-7(8)10/h2-4H,1H3

InChI Key

BQTHRSKVMIPKDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=CC=C1Cl)Cl)N=O

Origin of Product

United States

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